molecular formula C12H21NO5 B1441514 1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate CAS No. 495415-09-3

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Cat. No.: B1441514
CAS No.: 495415-09-3
M. Wt: 259.3 g/mol
InChI Key: WYFPECMSBUVNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C12H21NO4 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through reactions involving N-tert.butylpyrazole intermediates .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a common feature in many bioactive compounds .

Scientific Research Applications

Synthesis and Scaffold Development

1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate serves as a starting material for the synthesis of complex organic compounds. For instance, it has been used in the synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines, which are crucial for creating new piperidine scaffolds, expanding the range of potential applications in medicinal chemistry (Harmsen et al., 2011).

Stereoselective Synthesis

The compound plays a role in stereoselective synthesis. It's used in the creation of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its utility in producing specific stereoisomers, which is vital in drug development for achieving desired pharmacological properties (Boev et al., 2015).

Intermediate in Drug Synthesis

This compound is an important intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors, demonstrating its significance in creating therapeutically relevant molecules (Chen Xin-zhi, 2011).

Conformational Studies

In addition to its role in synthesis, this compound has been studied for its conformational aspects, such as in the case of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives. These studies enhance understanding of molecular structures, which is essential in drug design and other chemical applications (Cygler et al., 1980).

Novel Synthesis Methods

Research has also focused on developing new methods for synthesizing compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, showcasing the continuous efforts in refining and discovering more efficient synthetic routes (Kong et al., 2016).

Safety and Hazards

Safety information for “1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-5-12(16,6-8-13)9(14)17-4/h16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFPECMSBUVNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694579
Record name 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495415-09-3
Record name 1-(1,1-Dimethylethyl) 4-methyl 4-hydroxy-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495415-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 4-methyl 4-hydroxypiperidine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.